AM-92016 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

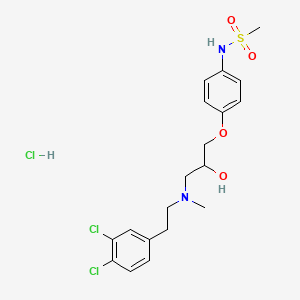

N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24Cl2N2O4S.ClH/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26;/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOARFPCQOBODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25Cl3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AM-92016 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-92016 hydrochloride is a potent and specific blocker of the delayed rectifier potassium current (IK). This technical guide provides a comprehensive overview of its mechanism of action, drawing from key preclinical studies. The document details the electrophysiological effects of AM-92016 on cardiac myocytes, its in vivo cardiovascular properties, and its role in a novel signaling pathway involving Kv1.2, SHP-1, cGMP, and ERK1/2 MAP kinase. Quantitative data from published studies are summarized, and detailed experimental protocols are provided to enable replication and further investigation. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a clear understanding of the compound's function.

Core Mechanism of Action: Blockade of the Delayed Rectifier Potassium Current

This compound is a sotalol (B1662669) analogue that selectively blocks the time-dependent delayed rectifier potassium current (IK), a critical component in the repolarization phase of the cardiac action potential.[1][2] By inhibiting this current, AM-92016 prolongs the action potential duration (APD) in ventricular and sino-atrial node cells.[1][2] This primary mechanism of action classifies it as a Class III antiarrhythmic agent.[3] Notably, it is devoid of any β-adrenoceptor blocking activity.[4]

Electrophysiological Effects

In isolated guinea-pig and rabbit ventricular cells, AM-92016 (referred to as compound II in some studies) significantly prolongs the action potential duration at 20% and 90% repolarization (APD20 and APD90) without affecting the resting membrane potential.[1] The IC50 for the blockade of IK and for action potential prolongation is approximately 30 nM in guinea-pig ventricular cells.[5] In rabbit sino-atrial node cells, AM-92016 blocks the delayed rectifier current (iK) with a similar potency, exhibiting an IC50 of approximately 40 nM.[2] This blockade leads to a prolongation of the action potential duration and a slowing of the spontaneous firing rate.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Electrophysiological Effects of this compound

| Parameter | Species/Cell Type | Effect | Concentration/IC50 | Reference |

| IK Blockade | Guinea-pig ventricular cells | Inhibition | ~30 nM | [5] |

| Action Potential Duration (APD) Prolongation | Guinea-pig ventricular cells | Prolongation | Log dose-response similar to IK blockade | [1] |

| iK Blockade | Rabbit sino-atrial node cells | Inhibition | ~40 nM | [2] |

| APD100 Prolongation | Rabbit sino-atrial node cells | Significant prolongation | 50 nM | [2] |

| Cycle Length | Rabbit sino-atrial node cells | Significant prolongation | 50 nM | [2] |

Table 2: In Vivo Cardiovascular Effects of this compound in Anesthetized Guinea-Pigs

| Parameter | Effect | Dose | Reference |

| Heart Rate | Significantly increased | 10 µg/kg - 5 mg/kg | [3] |

| Systolic Arterial Blood Pressure | Significantly increased | 10 µg/kg - 5 mg/kg | [3] |

| Left Ventricular Systolic Pressure | Significantly increased | 10 µg/kg - 5 mg/kg | [3] |

| QT Interval | Significantly decreased from 135 ± 10 ms (B15284909) to 105 ± 4 ms | 5 mg/kg | [3] |

| Onset of Ouabain-induced Ventricular Fibrillation | Shortened from 18 ± 5 min (control) to 12 ± 3 min | 1 mg/kg | [3] |

Table 3: In Vivo Cardiovascular Effects of this compound in Anesthetized Pigs

| Parameter | Effect | Dose | Reference |

| Total Arrhythmias (post-coronary artery occlusion) | Increased from 266 ± 26 (control) to 535 ± 148 | 2.5 µg/kg/min infusion | [3] |

| Onset of Ventricular Fibrillation | Reduced from 24 ± 1 min (control) to 18 ± 3 min | 2.5 µg/kg/min infusion | [3] |

Signaling Pathway Involvement: The NO/cGMP/Kv1.2/SHP-1/ERK1/2 Axis

Beyond its direct channel-blocking activity, AM-92016 has been instrumental in elucidating a signaling pathway in vascular smooth muscle cells (VSMCs) that links nitric oxide (NO) to the dephosphorylation of ERK1/2 MAP kinase.

In rat VSMCs, NO donors induce the dephosphorylation of ERK1/2.[6] This effect is dependent on the activation of guanylate cyclase (GC) and the subsequent production of cyclic guanosine (B1672433) monophosphate (cGMP).[6] The signaling cascade proceeds through the activation of the voltage-gated potassium channel Kv1.2. Blockade of Kv1.2 channels with AM-92016 prevents the NO-induced dephosphorylation of ERK1/2.[6] Furthermore, the Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP-1) is involved in this pathway. NO induces the phosphorylation of SHP-1, and this is also blocked by AM-92016.[6] SHP-1 interacts with both Kv1.2 and ERK1/2, suggesting that NO-induced, cGMP- and Kv1.2-dependent activation of SHP-1 leads to the dephosphorylation and inactivation of ERK1/2.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Whole-Cell Voltage-Clamp Recording in Cardiac Myocytes

This protocol is a synthesis based on the methods described by Conners et al. (1992) and Lei and Brown (1998) for recording delayed rectifier potassium currents.

Cell Preparation:

-

Isolate single ventricular myocytes from guinea-pig or rabbit hearts by enzymatic digestion using collagenase and protease.

-

Store the isolated cells in a high K+, low Ca2+ solution at 4°C.

-

For recording, place an aliquot of cells in a perfusion chamber on the stage of an inverted microscope and superfuse with a physiological salt solution.

Solutions:

-

External Solution (mM): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1.0, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.

-

Pipette Solution (mM): K-aspartate 120, KCl 20, MgCl2 5, ATP (potassium salt) 5, EGTA 10, HEPES 10; pH adjusted to 7.2 with KOH.

Recording Procedure:

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the pipette solution.

-

Establish a gigaohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -40 mV to inactivate fast sodium channels.

-

Apply depolarizing voltage steps (e.g., to potentials between -30 mV and +60 mV for 200-500 ms) to elicit the delayed rectifier potassium current (IK).

-

Record the outward tail currents upon repolarization to the holding potential.

-

Apply this compound at various concentrations to the external solution to determine its effect on IK.

In Vivo Cardiovascular Assessment in Anesthetized Animals

This protocol is based on the methodology described by Hagerty et al. (1996).

Animal Preparation:

-

Anesthetize guinea-pigs or pigs with a suitable anesthetic agent (e.g., pentobarbitone sodium).

-

Maintain anesthesia throughout the experiment.

-

Insert a cannula into the trachea for artificial ventilation.

-

Catheterize a femoral artery for blood pressure measurement and a femoral vein for drug administration.

-

Attach subcutaneous needle electrodes for recording a standard limb lead electrocardiogram (ECG).

Experimental Procedure:

-

Allow the animal to stabilize for a period after surgical preparation.

-

Record baseline cardiovascular parameters, including heart rate, systolic and diastolic blood pressure, and ECG intervals (e.g., QT interval).

-

Administer this compound intravenously as a bolus dose or a continuous infusion.

-

Continuously monitor and record all cardiovascular parameters.

-

In arrhythmia models, induce arrhythmias (e.g., with ouabain (B1677812) infusion or coronary artery occlusion) after drug administration and measure the time to onset and severity of arrhythmias.

Data Analysis:

-

Calculate changes in hemodynamic parameters from baseline.

-

Measure ECG intervals and assess for any changes.

-

Compare arrhythmia scores and time to fibrillation between control and drug-treated groups.

Western Blotting for ERK1/2 Phosphorylation

This protocol is a generalized procedure based on the experiments described by Palen et al. (2005).

Sample Preparation:

-

Culture rat vascular smooth muscle cells to near confluence.

-

Treat cells with the NO donor SNAP or sodium nitroprusside (SNP) in the presence or absence of this compound for various time points.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

Data Analysis:

-

Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry.

-

Express the results as the ratio of p-ERK1/2 to total ERK1/2.

Conclusion

This compound is a valuable research tool for studying the function of the delayed rectifier potassium current and its physiological and pathophysiological roles. Its high potency and selectivity make it a precise pharmacological probe. The discovery of its involvement in the NO/cGMP/Kv1.2/SHP-1/ERK1/2 signaling pathway in vascular smooth muscle cells has opened new avenues for understanding the complex interplay between ion channels and intracellular signaling cascades. The in vivo proarrhythmic and prohypertensive effects observed in preclinical models highlight the critical role of IK in maintaining cardiovascular homeostasis and warrant careful consideration in the development of drugs targeting this channel. The detailed methodologies and data presented in this guide are intended to support further research into the multifaceted actions of this compound and the broader implications of IK modulation.

References

- 1. [PDF] cGMP Signaling and Vascular Smooth Muscle Cell Plasticity | Semantic Scholar [semanticscholar.org]

- 2. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 3. researchgate.net [researchgate.net]

- 4. Oxidative Modulation of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioone.org [bioone.org]

- 6. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]

AM-92016 Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of a Specific Potassium Channel Blocker

Abstract

AM-92016 hydrochloride is a chemical compound recognized for its specific action as a blocker of the delayed rectifier potassium current (IK).[1][2][3][4] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the compound's mechanism of action, presents key quantitative data from preclinical studies, outlines experimental protocols for its use, and illustrates its known signaling pathway. While initially investigated for its potential as a Class III anti-arrhythmic agent, in-vivo studies have revealed proarrhythmic and prohypertensive properties.[1][5][6]

Chemical and Physical Properties

This compound is the hydrochloride salt of AM-92016, a sotalol (B1662669) analogue.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol hydrochloride[5] |

| Synonyms | AM-92016 HCl, AM92016 hydrochloride |

| Molecular Formula | C₁₉H₂₄Cl₂N₂O₄S·HCl[5] |

| Molecular Weight | 483.84 g/mol [2][5] |

| CAS Number | 133229-11-5[5] |

| Purity | ≥98% (HPLC)[5] |

| Appearance | Light yellow to yellow solid |

| Storage | Desiccate at room temperature. For long-term storage, -20°C (1 month) or -80°C (6 months) is recommended for solutions.[1] |

Table 1: Chemical and Physical Properties of this compound. This table summarizes the key chemical and physical identifiers and characteristics of this compound.

Mechanism of Action

This compound is a specific blocker of the time-dependent delayed rectifier potassium current (IK).[5][6][7] This current is crucial for the repolarization phase of the action potential in various excitable cells, including cardiomyocytes. By inhibiting IK, this compound delays repolarization, thereby prolonging the duration of the action potential.[1][2] Notably, it is devoid of any β-adrenoceptor blocking activity, distinguishing it from its analogue, sotalol.[5][6]

The specificity of this compound for the delayed rectifier potassium channel makes it a valuable tool for studying the role of this channel in cellular physiology and pathophysiology.

Signaling Pathway

Research has elucidated a signaling pathway in which this compound plays a key role in vascular smooth muscle cells. Nitric oxide (NO) typically induces dephosphorylation of ERK1/2 MAP kinase, a process involved in the regulation of vascular tone. This dephosphorylation is dependent on a signaling cascade involving cyclic guanosine (B1672433) monophosphate (cGMP), the potassium channel Kv1.2, and the protein tyrosine phosphatase SHP-1. This compound, by blocking Kv1.2 channels, prevents this NO-induced dephosphorylation of ERK1/2.[5][8]

Preclinical Data

In Vitro Electrophysiological Effects

In Vivo Cardiovascular Effects

In vivo studies in anaesthetized guinea pigs and pigs have demonstrated that this compound exhibits proarrhythmic and prohypertensive activities.

| Parameter | Species | Dose | Effect |

| Heart Rate | Guinea Pig | 10 µg/kg - 5 mg/kg | Significant Increase[1] |

| Systolic Arterial Blood Pressure | Guinea Pig | 10 µg/kg - 5 mg/kg | Significant Increase[1] |

| Left Ventricular Systolic Pressure | Guinea Pig | 10 µg/kg - 5 mg/kg | Significant Increase[1] |

| QT Interval | Guinea Pig | 5 mg/kg | Decreased from 135 ± 10 to 105 ± 4 ms[1] |

| Time to Onset of Ouabain-induced Ventricular Fibrillation | Guinea Pig | 1 mg/kg | Shortened from 18 ± 5 to 12 ± 3 min[1] |

| Total Arrhythmias (post-coronary artery occlusion) | Pig | 2.5 µg/kg/min | Increased from 266 ± 26 to 535 ± 148[1] |

| Time to Onset of Ventricular Fibrillation | Pig | 2.5 µg/kg/min | Reduced from 24 ± 1 to 18 ± 3 min[1] |

Table 2: In Vivo Cardiovascular Effects of this compound. This table summarizes the significant cardiovascular effects observed in preclinical animal models following the administration of this compound.[1]

Experimental Protocols

In Vivo Cardiovascular Assessment in Anesthetized Guinea Pigs

This protocol is based on the methodology described by Hagerty et al. (1996).

-

Animal Preparation: Male guinea pigs are anesthetized. The carotid artery and jugular vein are cannulated for blood pressure measurement and drug administration, respectively.

-

Drug Administration: this compound is administered intravenously at doses ranging from 10 µg/kg to 5 mg/kg.

-

Data Acquisition: Heart rate, systolic arterial blood pressure, left ventricular systolic pressure, and the QT interval of the electrocardiogram are continuously monitored.

-

Arrhythmia Induction (Optional): To assess proarrhythmic effects, ouabain (B1677812) can be infused intravenously, and the time to the onset of the first arrhythmia and ventricular fibrillation is recorded.

Electrophysiological Recording of Action Potentials

This is a generalized protocol for recording action potentials from isolated cardiomyocytes.

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from a suitable animal model (e.g., guinea pig or rabbit).

-

Patch-Clamp Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Recording Solution: Cells are perfused with a physiological extracellular solution. The patch pipette is filled with an appropriate intracellular solution.

-

Action Potential Elicitation: Action potentials are elicited by injecting depolarizing current pulses through the patch pipette.

-

Drug Application: this compound is applied to the bath at various concentrations.

-

Data Analysis: Changes in action potential duration (e.g., APD₅₀ and APD₉₀) are measured and analyzed.

Contradictory Information and Clarifications

Some commercial suppliers have anecdotally reported that this compound acts as a non-selective cation channel blocker, affecting voltage-gated calcium channels and possessing anti-inflammatory and anti-cancer properties.[9] However, the peer-reviewed scientific literature to date consistently characterizes this compound as a specific blocker of the delayed rectifier potassium current, with its primary described effects being on cardiovascular electrophysiology.[1][5][6] Researchers should prioritize data from peer-reviewed studies when considering the mechanism of action of this compound.

Conclusion

This compound is a potent and specific blocker of the delayed rectifier potassium current. Its ability to prolong the action potential duration makes it a useful pharmacological tool for investigating the role of IK in various physiological and pathological processes. While its proarrhythmic and prohypertensive effects observed in vivo have limited its therapeutic potential as an anti-arrhythmic agent, it remains a valuable compound for basic research in the fields of cardiovascular electrophysiology and cell signaling. Researchers utilizing this compound should be aware of its in vivo effects and exercise appropriate caution in experimental design and data interpretation.

References

- 1. The in-vivo cardiovascular effects of a putative class III anti-arrhythmic drug, AM 92016 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Potassium Channel | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.cn [glpbio.cn]

- 5. academic.oup.com [academic.oup.com]

- 6. AM 92016 hydrochloride | CAS 133229-11-5 | Tocris Bioscience [tocris.com]

- 7. abmole.com [abmole.com]

- 8. Role of SHP-1, Kv.1.2, and cGMP in nitric oxide-induced ERK1/2 MAP kinase dephosphorylation in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AM 92016 Hydrochloride | 133229-11-5 | IFA22911 [biosynth.com]

AM-92016 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-92016 hydrochloride is a potent and specific blocker of the time-dependent delayed rectifier potassium current (IK)[1][2][3]. As an analogue of sotalol (B1662669), it has been investigated for its Class III antiarrhythmic properties. This technical guide provides a comprehensive overview of the electrophysiological and in vivo effects of this compound, including detailed experimental methodologies and a summary of key quantitative data.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol hydrochloride | [2] |

| Molecular Formula | C19H25Cl3N2O4S | [4] |

| Molecular Weight | 483.84 g/mol | [2][4] |

| CAS Number | 133229-11-5 | [4][5] |

| Purity | ≥98% (HPLC) | [2] |

| Synonyms | AM 92016 hydrochloride, Compound II | [1][4][6] |

In Vitro Electrophysiology

This compound has been demonstrated to be a potent blocker of the delayed rectifier potassium current (IK) in isolated cardiac myocytes, an action that underlies its effect on action potential duration.

Quantitative Data: Effects on Cardiac Action Potential and Ion Currents

| Parameter | Species/Cell Type | Effect | Concentration | Reference |

| Action Potential Duration (APD) | Guinea-pig and rabbit ventricular cells | Significantly prolonged at 20% and 90% repolarization | Not specified | [1][7] |

| Delayed Rectifier K+ Current (IK) Blockade (IC50) | Guinea-pig ventricular cells | Inhibition of IK | ~30 nM | [1] |

| Delayed Rectifier K+ Current (IK) Blockade (IC50) | Rabbit sino-atrial node cells | Inhibition of IK | ~40 nM | [6] |

| Action Potential Duration (APD100) | Rabbit sino-atrial node cells | Significant prolongation | 50 nM | [6] |

| Spontaneous Cycle Length | Rabbit sino-atrial node cells | Significant prolongation | 50 nM | [6] |

| Diastolic Depolarization Rate | Rabbit sino-atrial node cells | Decreased | 50 nM | [6] |

| Inward Rectifier K+ Current (IK1) | Guinea-pig ventricular cells | No effect | 1 µM | [1] |

| Calcium Current (ICa) | Guinea-pig ventricular cells | Not reduced | 1 µM | [1] |

| Peak Calcium Current (ICa,L) | Rabbit sino-atrial node cells | No significant effect | 1 µM | [6] |

| Hyperpolarization-activated Inward Current (If) | Rabbit sino-atrial node cells | No significant effect | 1 µM | [6] |

Experimental Protocol: Whole-Cell Patch Clamp in Isolated Ventricular Myocytes

The following provides a generalized methodology based on standard electrophysiological practices for characterizing the effects of this compound on isolated ventricular myocytes.

1. Cell Isolation:

-

Ventricular myocytes are enzymatically isolated from guinea-pig or rabbit hearts.

-

The heart is typically perfused with a collagenase and protease solution to digest the extracellular matrix.

-

The digested ventricular tissue is then gently triturated to release individual myocytes.

2. Electrophysiological Recording:

-

The whole-cell patch-clamp technique is employed to record transmembrane currents and action potentials.

-

Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution containing (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, adjusted to pH 7.2 with KOH.

-

The external solution (Tyrode's solution) contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

Action potentials are elicited by brief suprathreshold current injections.

-

To record IK, the cell is held at a holding potential of approximately -40 mV to inactivate sodium and calcium channels. Depolarizing voltage steps are then applied to activate IK. The resulting tail currents upon repolarization are measured to assess the extent of IK blockade by this compound.

3. Data Analysis:

-

Action potential duration is measured at 20% and 90% of repolarization (APD20 and APD90).

-

The concentration-response curve for IK blockade is constructed by measuring the reduction in tail current amplitude at various concentrations of this compound. The IC50 value is then calculated by fitting the data to a Hill equation.

In Vivo Cardiovascular Effects

In vivo studies have revealed that this compound exhibits proarrhythmic and prohypertensive activities.

Quantitative Data: In Vivo Cardiovascular Effects

| Parameter | Animal Model | Dosage | Effect | Reference |

| Heart Rate | Anesthetized guinea-pigs | 10 µg/kg - 5 mg/kg | Significantly increased | [5] |

| Systolic Arterial Blood Pressure | Anesthetized guinea-pigs | 10 µg/kg - 5 mg/kg | Significantly increased | [5] |

| Left Ventricular Systolic Pressure | Anesthetized guinea-pigs | 10 µg/kg - 5 mg/kg | Significantly increased | [5] |

| Contractile Index (dp/dtmax) | Anesthetized guinea-pigs | 10 µg/kg - 5 mg/kg | Significantly increased | [5] |

| QT Interval | Anesthetized guinea-pigs | 5 mg/kg | Significantly decreased (from 135 ± 10 to 105 ± 4 ms) | [5] |

| Time to Onset of Ouabain-induced Ventricular Fibrillation | Anesthetized guinea-pigs | 1 mg/kg | Shortened (from 18 ± 5 min to 12 ± 3 min) | [5] |

| Number of Arrhythmias (post-coronary artery occlusion) | Anesthetized pigs | 2.5 µg/kg/min infusion | Significantly increased (from 266 ± 26 to 535 ± 148) | [5] |

| Time to Onset of Ventricular Fibrillation (post-coronary artery occlusion) | Anesthetized pigs | 2.5 µg/kg/min infusion | Significantly reduced (from 24 ± 1 min to 18 ± 3 min) | [5] |

Experimental Protocol: In Vivo Arrhythmia Model

The following outlines a general procedure for assessing the in vivo arrhythmogenic potential of this compound in an anesthetized animal model.

1. Animal Preparation:

-

Male guinea pigs or pigs are anesthetized (e.g., with pentobarbitone sodium).

-

The trachea is cannulated for artificial ventilation.

-

Catheters are inserted into a femoral artery for blood pressure monitoring and a femoral vein for drug administration.

-

ECG electrodes are placed to monitor cardiac electrical activity.

2. Arrhythmia Induction:

-

Chemical Induction: A proarrhythmic agent such as ouabain (B1677812) is infused intravenously at a constant rate until the onset of ventricular fibrillation.

-

Ischemia-induced Arrhythmia: The left anterior descending coronary artery is occluded to induce myocardial ischemia and subsequent arrhythmias.

3. Drug Administration:

-

A bolus dose or a continuous infusion of this compound is administered intravenously.

-

A control group receives a vehicle infusion.

4. Data Collection and Analysis:

-

Continuous monitoring of ECG, heart rate, and arterial blood pressure is performed.

-

The time to the first arrhythmia and the onset of ventricular fibrillation are recorded.

-

The total number of arrhythmic events over a specified period is quantified.

-

Statistical analysis (e.g., Student's t-test or ANOVA) is used to compare the drug-treated group with the control group.

Signaling Pathways

Cardiac Action Potential and the Role of IK

The cardiac action potential is a complex interplay of various ion currents. The delayed rectifier potassium current (IK) is crucial for the repolarization phase (Phase 3). By blocking IK, this compound prolongs this phase, thereby increasing the action potential duration.

Caption: Role of AM-92016 HCl in the cardiac action potential.

Vascular Smooth Muscle Cell Signaling

In rat vascular smooth muscle cells, this compound has been shown to prevent nitric oxide (NO)-induced dephosphorylation of ERK1/2 MAP kinase by blocking Kv1.2 potassium channels[2][8]. This suggests a role for this compound in modulating vascular tone.

Caption: AM-92016 HCl in NO-mediated vascular signaling.

Conclusion

This compound is a valuable research tool for studying the function of delayed rectifier potassium channels. Its high potency and specificity for IK make it a useful pharmacological agent for investigating the role of this current in cardiac electrophysiology and other physiological processes. However, its proarrhythmic and prohypertensive effects in vivo warrant careful consideration in the design and interpretation of experimental studies. This guide provides a foundational understanding of this compound for researchers in pharmacology, physiology, and drug development.

References

- 1. Actions and mechanisms of action of novel analogues of sotalol on guinea-pig and rabbit ventricular cells [pubmed.ncbi.nlm.nih.gov]

- 2. Role of SHP-1, Kv.1.2, and cGMP in nitric oxide-induced ERK1/2 MAP kinase dephosphorylation in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Potassium Channel | TargetMol [targetmol.com]

- 4. academic.oup.com [academic.oup.com]

- 5. The in-vivo cardiovascular effects of a putative class III anti-arrhythmic drug, AM 92016 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition by Compound II, a sotalol analogue, of delayed rectifier current (iK) in rabbit isolated sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Actions and mechanisms of action of novel analogues of sotalol on guinea-pig and rabbit ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

AM-92016 Hydrochloride: A Technical Guide for Researchers

CAS Number: 133229-11-5

This technical guide provides an in-depth overview of AM-92016 hydrochloride, a valuable tool for researchers in pharmacology and drug development. This document collates available physicochemical, pharmacological, and mechanistic data, presenting it in a clear and accessible format for scientists and professionals.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 133229-11-5 | [1][2][3][4] |

| Molecular Formula | C₁₉H₂₅Cl₃N₂O₄S | [1][2][4] |

| Molecular Weight | 483.84 g/mol | [2][4] |

| Purity | ≥98% (HPLC) | [3][4] |

| Appearance | White crystalline powder | [1] |

| Solubility | DMSO: 125 mg/mL (258.35 mM) | MedchemExpress Datasheet |

| Storage | Store at -20°C for long-term storage. | BioCrick Certificate of Analysis |

Pharmacological Profile

This compound is primarily recognized as a specific blocker of the delayed rectifier potassium current (IK).[5] This activity underlies its effects on cellular membrane repolarization and the duration of nerve impulses.

Primary Pharmacological Activity

| Target | Action | Potency (IC₅₀) | Cell Type | Source |

| Delayed Rectifier Potassium Current (IK) | Blocker | 40 nM | Rabbit sino-atrial node cells | Lei M & Brown HF, 1998 |

Other Reported Activities

-

Proarrhythmic and Prohypertensive Effects: In vivo studies have indicated that this compound can exhibit proarrhythmic and prohypertensive activities.

-

Lack of β-adrenoceptor Blocking Activity: The compound is noted to be devoid of any β-adrenoceptor blocking activity.

-

Anti-inflammatory and Analgesic Properties: While mentioned in some commercial literature, there is a lack of peer-reviewed scientific studies to substantiate and quantify the anti-inflammatory and analgesic effects of this compound.[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the blockade of delayed rectifier potassium channels, which leads to a prolongation of the action potential duration in excitable cells.

Furthermore, research by Palen et al. (2005) has implicated this compound in the modulation of the ERK1/2 MAP kinase signaling pathway in vascular smooth muscle cells, particularly in the context of nitric oxide (NO) signaling.

Below is a diagram illustrating the proposed signaling pathway involving this compound.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are summaries of methodologies from key studies investigating the effects of this compound. For complete details, it is imperative to consult the full-text articles.

Electrophysiological Recording of Potassium Currents

This protocol is based on the methodology described in studies investigating the effects of AM-92016 on cardiac ion channels.

-

Cell Preparation: Isolation of single ventricular myocytes from guinea-pig or rabbit hearts, or sino-atrial node cells from rabbit hearts, using enzymatic digestion methods.

-

Electrophysiological Recording: Whole-cell patch-clamp technique is employed to record ionic currents.

-

Pipette Solution (Typical): (in mM) KCl 140, MgCl₂ 2, HEPES 10, EGTA 10, ATP 5 (pH adjusted to 7.2 with KOH).

-

External Solution (Typical): (in mM) NaCl 140, KCl 5.4, CaCl₂ 1.8, MgCl₂ 1, HEPES 10, Glucose 10 (pH adjusted to 7.4 with NaOH).

-

-

Data Acquisition and Analysis: Currents are evoked by applying specific voltage-clamp protocols. The effect of this compound is assessed by comparing the current amplitudes before and after application of the compound at various concentrations. IC₅₀ values are determined by fitting the concentration-response data to a Hill equation.

In Vivo Cardiovascular Effects in Guinea Pigs

This protocol is a summary of the in vivo studies investigating the cardiovascular effects of AM-92016.

-

Animal Model: Anesthetized guinea pigs.

-

Surgical Preparation: Catheterization of the carotid artery for blood pressure measurement and the jugular vein for drug administration. Insertion of a catheter into the left ventricle for measurement of left ventricular pressure.

-

Hemodynamic Measurements: Recording of heart rate, systolic and diastolic blood pressure, and left ventricular systolic pressure.

-

Drug Administration: this compound is administered intravenously at various doses.

-

Data Analysis: Hemodynamic parameters are recorded and analyzed to determine the dose-dependent effects of the compound on cardiovascular function.

Western Blotting for ERK1/2 Phosphorylation

This protocol is based on the study by Palen et al. (2005) investigating the effect of AM-92016 on vascular smooth muscle cell signaling.

-

Cell Culture: Rat aortic vascular smooth muscle cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with this compound at a specified concentration and for a specific duration, followed by stimulation with a nitric oxide donor (e.g., S-nitroso-N-acetylpenicillamine, SNAP).

-

Protein Extraction: Cells are lysed, and protein concentration is determined.

-

Western Blotting:

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: The band intensities for p-ERK1/2 and total ERK1/2 are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the effect of AM-92016 on ERK1/2 phosphorylation.

Conclusion

This compound is a potent and specific blocker of the delayed rectifier potassium current, making it a critical research tool for studying cardiac electrophysiology and ion channel function. Its role in modulating the ERK1/2 MAP kinase pathway suggests broader applications in vascular biology research. Further investigation is warranted to elucidate the reported anti-inflammatory and analgesic properties of this compound. This guide provides a comprehensive summary of the current knowledge on this compound to aid researchers in their experimental design and data interpretation.

References

- 1. JCI Insight - Identification of ion-channel modulators that protect against aminoglycoside-induced hair cell death [insight.jci.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. This compound | Potassium Channel | TargetMol [targetmol.com]

- 5. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

AM-92016 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AM-92016 hydrochloride, a specific blocker of the time-dependent delayed rectifier potassium current (IK). This document consolidates key chemical and biological data, outlines detailed experimental protocols derived from published literature, and visualizes associated signaling pathways and workflows to support researchers in pharmacology and drug development.

Core Compound Information

This compound is a potent pharmacological tool for investigating the physiological and pathological roles of delayed rectifier potassium channels. Its specificity makes it a valuable agent for studying cardiac electrophysiology and neuronal excitability.

| Property | Value | Citation(s) |

| Molecular Weight | 483.84 g/mol | [1][2] |

| Molecular Formula | C₁₉H₂₅Cl₃N₂O₄S | [2][3] |

| CAS Number | 133229-11-5 | [4][5] |

| Mechanism of Action | Specific blocker of the delayed rectifier potassium current (IK) | [1][5] |

| Primary Biological Effects | Delays membrane repolarization, prolongs action potential duration | [5][6] |

| Observed In Vivo Activity | Proarrhythmic and prohypertensive effects |

Biological Activity and Mechanism of Action

This compound exerts its effects by specifically blocking the delayed rectifier potassium current (IK), a crucial component in the repolarization phase of the action potential in excitable cells such as cardiomyocytes and neurons.[1][5] By inhibiting this current, this compound delays the efflux of potassium ions, thereby prolonging the duration of the action potential.[6] This targeted action makes it a subject of interest in cardiovascular research, particularly in the study of arrhythmias. However, it is important to note that this compound has been shown to exhibit proarrhythmic and prohypertensive activities in vivo.[7]

One study in vascular smooth muscle cells has suggested a potential link between the regulation of potassium channels and the ERK1/2 MAP kinase signaling pathway. The research indicated that this compound inhibited nitric oxide-induced ERK1/2 dephosphorylation, suggesting a complex interplay between ion channel function and intracellular signaling cascades.[6]

Experimental Protocols

The following protocols are derived from methodologies described in the scientific literature for studying the effects of AM-92016 and similar ion channel blockers.

In Vitro Electrophysiology: Patch-Clamp Recording of Delayed Rectifier Potassium Current (IK)

This protocol outlines the whole-cell patch-clamp technique to measure the effect of this compound on the delayed rectifier potassium current in isolated ventricular myocytes.

1. Cell Preparation:

-

Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig or rabbit) using enzymatic digestion.

-

Suspend the isolated cells in a Tyrode's solution.

2. Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with KOH).

3. Patch-Clamp Procedure:

-

Establish a gigaohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Elicit IK by applying depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms).

-

Record baseline IK currents.

-

Perfuse the cells with the external solution containing this compound at the desired concentration (e.g., 1 µM).[6]

-

Record IK currents in the presence of the compound and compare with baseline to determine the extent of inhibition.

Workflow for In Vitro Patch-Clamp Experiment

Caption: Workflow for assessing this compound's effect on IK.

In Vivo Assessment of Proarrhythmic and Cardiovascular Effects

This protocol is based on studies investigating the in vivo cardiovascular effects of AM-92016.[7]

1. Animal Model and Anesthesia:

-

Use an appropriate animal model (e.g., anesthetized guinea pigs or pigs).

-

Anesthetize the animal and maintain anesthesia throughout the experiment.

2. Surgical Preparation and Monitoring:

-

Cannulate the femoral artery for blood pressure monitoring.

-

Insert catheters into the femoral vein for drug administration.

-

Place ECG leads to monitor heart rate and QT interval.

-

For more detailed hemodynamic assessment, a catheter can be placed in the left ventricle to measure left ventricular systolic pressure and dP/dtmax.

3. Experimental Procedure:

-

Allow the animal to stabilize after surgery and record baseline cardiovascular parameters.

-

Administer this compound intravenously at various doses (e.g., 10 µg/kg to 5 mg/kg).[7]

-

Continuously monitor and record heart rate, systolic and diastolic blood pressure, left ventricular systolic pressure, dP/dtmax, and the QT interval.

-

To assess proarrhythmic potential, an arrhythmogenic challenge can be introduced, such as an intravenous infusion of ouabain, and the time to onset of arrhythmias and ventricular fibrillation can be measured.[7]

4. Data Analysis:

-

Compare the cardiovascular parameters before and after the administration of this compound.

-

Analyze the dose-response relationship for the observed effects.

-

In proarrhythmia models, compare the time to arrhythmia onset in vehicle-treated versus AM-92016-treated animals.

Signaling Pathway

The delayed rectifier potassium channel's activity can be modulated by various intracellular signaling pathways. While the direct regulatory pathway for AM-92016's target is a subject of ongoing research, a plausible generalized pathway involves protein kinases that can phosphorylate the channel or associated regulatory proteins, thereby altering its gating properties. The ERK1/2 pathway has been implicated in the regulation of some potassium channels.

Potential Signaling Pathway Involving Delayed Rectifier Potassium Channel Regulation

Caption: Regulation of the delayed rectifier K+ channel and the inhibitory action of AM-92016 HCl.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biocrick.com [biocrick.com]

- 3. This compound;CAS No.:133229-11-5 [chemshuttle.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | Potassium Channel | TargetMol [targetmol.com]

- 6. glpbio.cn [glpbio.cn]

- 7. The in-vivo cardiovascular effects of a putative class III anti-arrhythmic drug, AM 92016 - PubMed [pubmed.ncbi.nlm.nih.gov]

AM-92016 Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Mechanism of Action, and Experimental Data of a Specific Potassium Channel Blocker

This technical guide provides a comprehensive overview of AM-92016 hydrochloride, a potent and specific blocker of the delayed rectifier potassium current (IK). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and potential applications of this compound.

Chemical Structure and Properties

This compound is a synthetic molecule belonging to the methanesulfonamide (B31651) class of compounds. Its chemical identity and key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride[1] |

| CAS Number | 133229-11-5[2][3][4][5] |

| Molecular Formula | C₁₉H₂₅Cl₃N₂O₄S[1][3][5] |

| Molecular Weight | 483.84 g/mol [1][2][5] |

| Appearance | White crystalline powder[3] |

| Purity | >98% (as determined by HPLC)[5] |

| Solubility | Soluble in DMSO (125 mg/mL)[6] |

| Storage | Store at 4°C in a sealed container, away from moisture and light. For long-term storage in solvent, -80°C (6 months) or -20°C (1 month) is recommended.[6] |

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Mechanism of Action

This compound is a specific blocker of the delayed rectifier potassium current (IK)[2][7]. This ion channel is crucial for the repolarization phase of the cardiac action potential. By inhibiting IK, this compound prolongs the action potential duration, a characteristic of Class III antiarrhythmic agents[8]. This mechanism is responsible for restricting the duration of the nerve impulse[2].

The signaling pathway affected by this compound is illustrated below:

Caption: Signaling pathway of this compound's action.

Experimental Data

In Vitro Efficacy

This compound has been shown to be a potent blocker of the delayed rectifier potassium current in isolated cardiac myocytes.

| Parameter | Value | Species/Cell Type | Reference |

| IC₅₀ (IK Blockade) | ~30-40 nM | Rabbit sino-atrial node cells | [7] |

In Vivo Studies

In vivo studies in animal models have demonstrated the cardiovascular effects of this compound.

| Species | Dosage | Key Findings | Reference |

| Guinea Pig | 10 µg/kg - 5 mg/kg | Increased heart rate, systolic arterial blood pressure, and left ventricular systolic pressure. Decreased QT interval from 135 ± 10 to 105 ± 4 ms (B15284909) at 5 mg/kg. Exhibited proarrhythmic activity. | Hagerty et al., 1996 |

| Pig | 2.5 µg/kg/min infusion | Increased the number of arrhythmias following coronary artery occlusion. | Hagerty et al., 1996 |

Experimental Protocols

Plausible Synthesis Route

A potential synthetic route for this compound could involve a multi-step process starting from commercially available precursors. A generalized workflow is presented below. Disclaimer: This is a hypothetical synthesis scheme and has not been experimentally validated.

Caption: A plausible synthetic workflow for this compound.

In Vitro Electrophysiology Protocol (Generalized)

The following is a generalized protocol for assessing the effect of this compound on the delayed rectifier potassium current (IK) in isolated cardiomyocytes using the whole-cell patch-clamp technique.

1. Cell Isolation:

- Isolate ventricular myocytes from the heart of a suitable animal model (e.g., rabbit, guinea pig) by enzymatic digestion.

2. Patch-Clamp Recording:

- Prepare borosilicate glass microelectrodes with a resistance of 2-4 MΩ when filled with the internal solution.

- The internal solution should contain (in mM): 110 KCl, 10 HEPES, 5 K₂-ATP, 5 MgCl₂, 1 CaCl₂, 10 EGTA, adjusted to pH 7.2 with KOH.

- The external solution (Tyrode's solution) should contain (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

- Establish a whole-cell recording configuration.

- Hold the cell membrane potential at -80 mV.

3. IK Measurement:

- Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 500 ms) to elicit IK.

- Record the resulting outward potassium currents.

4. Drug Application:

- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

- Dilute the stock solution to the desired final concentrations in the external solution.

- Perfuse the cells with the drug-containing solution.

5. Data Analysis:

- Measure the peak outward current at the end of the depolarizing pulse before and after drug application.

- Calculate the percentage of current inhibition at each concentration.

- Construct a concentration-response curve and determine the IC₅₀ value by fitting the data to a Hill equation.

Conclusion

This compound is a valuable research tool for studying the role of the delayed rectifier potassium current in cardiac electrophysiology and other physiological processes. Its high potency and specificity make it a suitable probe for investigating the consequences of IK blockade. Further research is warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. AM 92016 Hydrochloride | C19H25Cl3N2O4S | CID 45073415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Potassium Channel | TargetMol [targetmol.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound;CAS No.:133229-11-5 [chemshuttle.com]

- 5. biocrick.com [biocrick.com]

- 6. AM 92016 Hydrochloride | 133229-11-5 | IFA22911 [biosynth.com]

- 7. glpbio.cn [glpbio.cn]

- 8. Potassium channel blocker - Wikipedia [en.wikipedia.org]

AM-92016 Hydrochloride: A Technical Review of a Specific Delayed Rectifier Potassium Current Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-92016 hydrochloride is a pharmacological agent identified as a specific blocker of the time-dependent delayed rectifier potassium current (IK).[1][2][3] This current is a critical component in the repolarization phase of the cardiac action potential and plays a significant role in regulating neuronal excitability. By inhibiting IK, this compound prolongs the action potential duration, a mechanism of interest in the development of antiarrhythmic drugs and other therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate its effects.

Core Mechanism of Action

This compound exerts its primary pharmacological effect by specifically blocking the delayed rectifier potassium channels.[2][3] These channels are voltage-gated and their activation contributes to the outward flow of potassium ions, which is essential for repolarizing the cell membrane following depolarization. By obstructing these channels, this compound delays repolarization, thereby extending the duration of the action potential.[2][3] This targeted action makes it a valuable tool for studying the physiological roles of IK and as a potential therapeutic agent. Notably, it is reported to be devoid of any β-adrenoceptor blocking activity.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound in various experimental models.

| Parameter | Value | Species | Tissue/Cell Type | Reference |

| IC50 | 40 nM | Rabbit | Sino-atrial node cells | [2] |

| Effective Concentration | 1 µM | Guinea-pig & Rabbit | Ventricular cells | [2] |

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Dose | Effect | Species | Reference |

| Increased Heart Rate | 1-5 mg/kg | Significant Increase | Guinea-pigs | [2] |

| Increased Left Ventricular Systolic Pressure | 1-5 mg/kg | Significant Increase | Guinea-pigs | [2] |

| Increased Systolic Arterial Blood Pressure | 1-5 mg/kg | Significant Increase | Guinea-pigs | [2] |

| Increased Contractile Index (dp/dtmax) | 1-5 mg/kg | Significant Increase | Guinea-pigs | [2] |

| Proarrhythmic Activity | 1-5 mg/kg | Observed | Guinea-pigs | [2] |

Table 2: In Vivo Cardiovascular Effects of this compound

Signaling Pathway Involvement

This compound has been implicated in the modulation of the nitric oxide (NO)-induced ERK1/2 MAP kinase signaling pathway in vascular smooth muscle cells. Specifically, it has been shown to inhibit the dephosphorylation of ERK1/2 that is induced by NO.[2] This suggests a potential role for the delayed rectifier potassium current in the regulation of this important signaling cascade.

Caption: Proposed signaling pathway of this compound's effect on ERK1/2.

Key Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology in Cardiac Myocytes

This protocol is a generalized representation based on standard methodologies for recording ionic currents in isolated cardiac myocytes.

Caption: A typical workflow for whole-cell patch-clamp experiments.

Methodology:

-

Cell Isolation: Single ventricular myocytes are enzymatically isolated from the hearts of the subject species (e.g., guinea pig, rabbit).

-

Pipette Preparation: Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution typically containing (in mM): 120 KCl, 10 HEPES, 5 EGTA, 5 Mg-ATP, adjusted to pH 7.2 with KOH.

-

Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The membrane patch is ruptured by gentle suction to allow electrical access to the cell's interior.

-

Voltage Clamp Protocol: The cell is held at a holding potential of -40 mV to inactivate fast sodium channels. Depolarizing voltage steps (e.g., to +50 mV for 200-500 ms) are applied to elicit the delayed rectifier potassium current.

-

Data Acquisition: Currents are recorded before, during, and after the application of various concentrations of this compound to determine its inhibitory effects.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol outlines the general steps for assessing the phosphorylation status of ERK1/2 in response to drug treatment.

Methodology:

-

Cell Culture and Treatment: Vascular smooth muscle cells are cultured to an appropriate confluency. Cells are then treated with a nitric oxide donor (e.g., SNP) in the presence or absence of this compound for a specified duration.

-

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the p-ERK1/2 bands is quantified and normalized to the total ERK1/2 bands to determine the relative change in phosphorylation.

Conclusion

This compound is a potent and specific inhibitor of the delayed rectifier potassium current. The available data demonstrate its ability to prolong action potential duration in cardiac cells and modulate signaling pathways in vascular smooth muscle. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound's pharmacological properties and its potential as a therapeutic agent. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and pharmacokinetic and pharmacodynamic properties.

References

AM-92016 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-92016 hydrochloride is a potent and specific blocker of the time-dependent delayed rectifier potassium current (IK). Developed as an analog of the Class III antiarrhythmic agent sotalol (B1662669), it was investigated for its potential to prolong cardiac action potential duration without exhibiting β-adrenoceptor blocking activity. This technical guide provides a comprehensive overview of the discovery, detailed synthesis, and key experimental findings related to this compound. It includes structured data tables for quantitative analysis, detailed experimental protocols for reproducibility, and visualizations of its mechanism of action and experimental workflows.

Discovery and Rationale

AM-92016 was developed in the early 1990s as part of a research program aimed at creating more potent and selective Class III antiarrhythmic agents. The foundational work by Connors, Gill, Terrar, and colleagues sought to improve upon the pharmacological profile of sotalol, a drug known for its dual action as a β-blocker and a potassium channel blocker. The primary goal was to isolate and enhance the Class III activity—the blockade of the delayed rectifier potassium current (IK)—which is responsible for prolonging the cardiac action potential duration (APD) and the effective refractory period, while eliminating the β-blocking effects.

AM-92016, referred to as "compound II" in early publications, emerged as a promising candidate from a series of synthesized (4-methanesulfonamidophenoxy)propanolamines.[1] It demonstrated high potency in blocking IK at nanomolar concentrations, approximately 1000 times more potent than sotalol in in-vitro studies.[2] However, subsequent in-vivo studies revealed that this potent IK blockade led to proarrhythmic and prohypertensive effects, limiting its therapeutic potential.[2]

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, starting from commercially available materials. The following protocol is based on the synthetic scheme for analogous (4-methanesulfonamidophenoxy)propanolamines.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-(4-hydroxyphenyl)methanesulfonamide

-

4-Aminophenol is dissolved in a suitable solvent such as pyridine (B92270) or a mixture of dichloromethane (B109758) and triethylamine.

-

The solution is cooled in an ice bath.

-

Methanesulfonyl chloride is added dropwise to the cooled solution with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The mixture is then worked up by adding dilute hydrochloric acid and extracting with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-(4-hydroxyphenyl)methanesulfonamide.

Step 2: Synthesis of 1-(4-methanesulfonamidophenoxy)-2,3-epoxypropane

-

N-(4-hydroxyphenyl)methanesulfonamide is dissolved in a suitable solvent such as ethanol (B145695) or dimethylformamide.

-

A base, such as sodium hydroxide (B78521) or potassium carbonate, is added to the solution.

-

Epichlorohydrin is added, and the mixture is heated to reflux for several hours.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed, dried, and concentrated to give the crude epoxide, which can be purified by column chromatography.

Step 3: Synthesis of 1-(4-methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol (AM-92016 free base)

-

N-methyl-3,4-dichlorophenylethylamine is synthesized separately by standard methods (e.g., reductive amination of 3,4-dichlorophenylacetaldehyde with methylamine).

-

1-(4-methanesulfonamidophenoxy)-2,3-epoxypropane and N-methyl-3,4-dichlorophenylethylamine are dissolved in a suitable solvent like ethanol or isopropanol.

-

The mixture is heated to reflux for several hours.

-

The solvent is evaporated, and the resulting crude product is purified by column chromatography to yield the free base of AM-92016.

Step 4: Formation of this compound

-

The purified free base of AM-92016 is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in ether) is added dropwise with stirring.

-

The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.

References

In-depth Analysis of AM-92016 Hydrochloride Reveals Limited Public Data on Anti-inflammatory Properties

A comprehensive review of publicly available scientific and commercial literature indicates that while AM-92016 hydrochloride is well-documented as a specific blocker of the delayed rectifier potassium current (IK), detailed research into its anti-inflammatory properties is scarce. Key quantitative data, experimental protocols, and specific signaling pathways related to inflammation are not sufficiently detailed in the public domain to construct an in-depth technical guide as requested.

This compound is primarily characterized as a cardiovascular agent that prolongs the action potential duration in ventricular cells by inhibiting potassium channels.[1][2][3] This activity has led to its investigation as a putative Class III anti-arrhythmic drug, though it has also been noted to exhibit proarrhythmic and prohypertensive effects in vivo.[1][2][4]

Anti-inflammatory Claims and Data Gaps

The primary assertion of the compound's anti-inflammatory effects comes from a single commercial source, which states that this compound inhibits the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8) in monocytes stimulated by lipopolysaccharides (LPS).[5] The same source suggests its efficacy in treating inflammatory conditions such as chronic prostatitis and inflammatory bowel disease.[5]

However, an extensive search for the underlying peer-reviewed research to support these specific claims did not yield published studies. Without access to the primary data, crucial details for a technical whitepaper—such as dose-response relationships, IC50 values for cytokine inhibition, and detailed experimental methodologies—are unavailable.

Established Mechanism of Action

The well-documented mechanism for this compound centers on its function as a potassium channel blocker.[1][6][7][8] It specifically inhibits the time-dependent delayed rectifier potassium current (IK), which is crucial for repolarizing the cell membrane and thereby regulating the duration of nerve impulses and cardiac action potentials.[1][6][7] In rabbit sino-atrial node cells, the compound was found to inhibit the IK current with an IC50 value of 40 nM.[1]

Another study noted that this compound inhibited nitric oxide (NO)-induced ERK1/2 dephosphorylation in vascular smooth muscle cells, suggesting an interaction with cellular signaling pathways beyond simple channel blocking.[1][2] However, the direct link between this observation and a broader anti-inflammatory effect on cytokine production in immune cells is not established in the available literature.

Hypothetical Signaling Pathway and Workflow

While no specific diagrams can be generated from empirical data on AM-92016's anti-inflammatory action, we can conceptualize the general workflow for the type of experiment that would be required to validate the claims.

A hypothetical experimental workflow to test the anti-inflammatory properties of this compound would involve isolating monocytes, stimulating them with LPS to induce an inflammatory response, and then measuring the levels of key pro-inflammatory cytokines.

Similarly, the claimed mechanism of inhibiting cytokine production in LPS-stimulated monocytes would likely involve the interruption of the Toll-like receptor 4 (TLR4) signaling pathway, which is the primary route for LPS activation.

Conclusion

The assertion that this compound possesses significant anti-inflammatory properties by inhibiting key cytokines is intriguing but currently unsubstantiated by accessible, peer-reviewed scientific literature. The information required to produce a detailed technical guide—including quantitative data for comparative tables and validated experimental protocols—is not available in the public domain. Researchers and drug development professionals interested in this compound's anti-inflammatory potential would need to conduct foundational in vitro and in vivo studies to characterize its mechanism of action, efficacy, and safety profile in inflammatory models.

References

- 1. Potassium Channel Blockers: Types, Benefits, and Side Effects [healthline.com]

- 2. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]

- 4. Inflammatory Prostatitis Plus IBS-D Subtype and Correlation with Immunomodulating Agent Imbalance in Seminal Plasma: Novel Combined Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Opening paths to novel analgesics: the role of potassium channels in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are Potassium channel modulators and how do they work? [synapse.patsnap.com]

- 7. Potassium channel blocker - Wikipedia [en.wikipedia.org]

- 8. Inhibition of TNF-α, IL-1α, and IL-1β by Pretreatment of Human Monocyte-Derived Macrophages with Menaquinone-7 and Cell Activation with TLR Agonists In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AM-92016 Hydrochloride Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-92016 hydrochloride is a potent and specific blocker of the time-dependent delayed rectifier potassium current (IK).[1][2][3][4][5][6][7] As an analogue of sotalol (B1662669), it is devoid of β-adrenoceptor blocking activity.[4] Its primary mechanism of action involves the delay of repolarization by inhibiting the rectifier potassium channel, thereby prolonging the action potential duration.[1][2][3] This property makes it a valuable tool for studying the role of IK in cardiac electrophysiology and for the development of novel antiarrhythmic agents. This document provides detailed protocols for the characterization of this compound's effects on the delayed rectifier potassium current using the whole-cell patch clamp technique, based on published literature.

Quantitative Data Summary

The following table summarizes the available quantitative data for the inhibitory action of this compound on the delayed rectifier potassium current (IK).

| Parameter | Value | Cell Type | Species | Reference |

| IC50 | ~30 nM | Ventricular Cells | Guinea-pig | Conners et al., 1992[1] |

| IC50 | 40 nM | Sino-atrial Node Cells | Rabbit | Lei and Brown, 1998 (as cited by other sources)[8] |

Signaling Pathway and Mechanism of Action

This compound directly blocks the delayed rectifier potassium channel (IK), which is a voltage-gated potassium channel. This channel is crucial for the repolarization phase of the cardiac action potential. By blocking this channel, this compound prolongs the action potential duration.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols are reconstructed based on the methods described by Conners et al. (1992) and general patch clamp procedures for cardiac myocytes.

Cell Preparation: Isolation of Ventricular Myocytes

Materials:

-

Guinea-pig or rabbit heart

-

Collagenase-based digestion solution

-

Tyrode's solution (or similar physiological saline)

Procedure:

-

Humanely euthanize the animal according to institutional guidelines.

-

Rapidly excise the heart and mount it on a Langendorff apparatus.

-

Perfuse the heart with a calcium-free Tyrode's solution to wash out the blood.

-

Switch to a low-calcium Tyrode's solution containing collagenase to digest the extracellular matrix.

-

After digestion, perfuse with a "stop" solution (e.g., Kraft-Brühe solution) to wash out the enzyme.

-

Mechanically dissociate the ventricles to release individual myocytes.

-

Store the isolated myocytes in a holding solution at room temperature for use within the day.

Solutions for Patch Clamp Recording

External (Bath) Solution (in mM):

-

NaCl: 135

-

KCl: 5.4

-

CaCl2: 1.8

-

MgCl2: 1

-

HEPES: 10

-

Glucose: 10

-

pH adjusted to 7.4 with NaOH

Internal (Pipette) Solution (in mM):

-

K-Aspartate or K-Gluconate: 120

-

KCl: 20

-

MgCl2: 2

-

HEPES: 10

-

EGTA: 10

-

Mg-ATP: 5

-

pH adjusted to 7.2 with KOH

This compound Stock Solution:

-

Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

-

Store aliquots at -20°C.

-

On the day of the experiment, dilute the stock solution into the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

Whole-Cell Patch Clamp Protocol

Equipment:

-

Patch clamp amplifier and data acquisition system

-

Inverted microscope

-

Micromanipulator

-

Borosilicate glass capillaries for patch pipettes

-

Perfusion system

Procedure:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Plate the isolated ventricular myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Using the micromanipulator, approach a single, healthy myocyte with the patch pipette.

-

Apply gentle positive pressure to the pipette to keep the tip clean.

-

Once in proximity to the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).

-

Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

-

Allow the cell to equilibrate with the internal solution for 5-10 minutes before recording.

Voltage-Clamp Protocol for IK Recording

-

Hold the membrane potential at a holding potential of -40 mV to inactivate sodium and calcium channels.

-

Apply depolarizing voltage steps to a range of potentials (e.g., from -30 mV to +60 mV in 10 mV increments) for a duration of 200-500 ms (B15284909) to activate the delayed rectifier potassium currents.

-

Repolarize the membrane to a potential of -30 mV to record the outward tail currents. The amplitude of the tail current is proportional to the conductance of the IK channels that were open at the end of the depolarizing step.

-

Record baseline currents in the absence of the compound.

-

Perfuse the recording chamber with the external solution containing various concentrations of this compound and repeat the voltage-clamp protocol.

Data Analysis

-

Measure the peak amplitude of the outward tail currents at each test potential, both in the absence and presence of different concentrations of this compound.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the concentration-response data with the Hill equation to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for a patch clamp experiment to characterize the effects of this compound.

Caption: Experimental workflow for patch clamp analysis.

Safety and Handling

This compound should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Storage:

-

Store the solid compound at -20°C for long-term storage.

-

Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[8] Avoid repeated freeze-thaw cycles.

References

- 1. Actions and mechanisms of action of novel analogues of sotalol on guinea-pig and rabbit ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Potassium Channel | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AM 92016 hydrochloride | CAS 133229-11-5 | Tocris Bioscience [tocris.com]

- 5. This compound|133229-11-5|Active Biopharma Corp [activebiopharma.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. glpbio.cn [glpbio.cn]

- 8. apexbt.com [apexbt.com]

Application Notes and Protocols for AM-92016 Hydrochloride in Isolated Ventricular Myocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-92016 hydrochloride is a potent and specific blocker of the delayed rectifier potassium current (IK) in cardiac myocytes.[1] As an analogue of sotalol (B1662669), it is devoid of β-adrenoceptor blocking activity, making it a valuable tool for investigating the specific role of IK in cardiac electrophysiology.[1] These application notes provide detailed protocols for the use of this compound in isolated ventricular myocytes, covering its effects on action potential duration, ion channel currents, and intracellular calcium transients. The provided methodologies are intended to guide researchers in designing and executing experiments to elucidate the electrophysiological properties of this compound.

Data Presentation

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters in isolated ventricular myocytes.

Table 1: Effect of this compound on Action Potential Duration (APD) in Guinea-Pig Ventricular Myocytes

| Parameter | Control | AM-92016 (100 nM) | % Change |

| APD at 20% Repolarization (APD20) | 135 ± 15 ms | 184 ± 22 ms | +36.3% |

| APD at 90% Repolarization (APD90) | 245 ± 25 ms | 338 ± 34 ms | +38.0% |

| Resting Membrane Potential | -81 ± 2 mV | -81 ± 2 mV | No Change |

| Action Potential Amplitude | 125 ± 5 mV | 130 ± 6 mV | +4.0% |

Data are presented as mean ± S.E.M. (n=5-7 cells). Data extracted from Connors et al., 1992.[1]

Table 2: Inhibition of Delayed Rectifier Potassium Current (IK) by this compound in Rabbit Ventricular Myocytes

| Concentration | % Inhibition of IK | IC50 |

| 50 nM | ~50% | ~30 nM |

| 1 µM | Time-dependent inhibition | - |

Data extracted from Connors et al., 1992.[1]

Table 3: Effect of this compound on Calcium Transients in Guinea-Pig Ventricular Myocytes

| Parameter | Control | AM-92016 (100 nM) |

| Ca2+-activated current magnitude | Baseline | Increased |

Qualitative data from White et al., 1993, indicating an increase in the intracellular calcium transient.[2]

Signaling Pathways and Experimental Workflows

References

- 1. Actions and mechanisms of action of novel analogues of sotalol on guinea-pig and rabbit ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The positive inotropic effect of compound II, a novel analogue of sotalol, on guinea-pig papillary muscles and single ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AM-92016 Hydrochloride in the Study of Delayed Rectifier Current

For Researchers, Scientists, and Drug Development Professionals

Introduction